molecular formula C16H12O5 B13417902 7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one CAS No. 68468-14-4

7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B13417902
CAS No.: 68468-14-4
M. Wt: 284.26 g/mol
InChI Key: JGOUVDVWCXVORI-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-5,6-dihydroxycoumarin: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-5,6-dihydroxycoumarin typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6-dihydroxycoumarin.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a benzylation reaction. This involves the reaction of 5,6-dihydroxycoumarin with benzyl chloride in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 7-(Benzyloxy)-5,6-dihydroxycoumarin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-(Benzyloxy)-5,6-dihydroxycoumarin can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Compounds with various functional groups replacing the benzyloxy group.

Scientific Research Applications

Chemistry: 7-(Benzyloxy)-5,6-dihydroxycoumarin is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as monoamine oxidase and cholinesterase, making it a candidate for the treatment of neurodegenerative diseases .

Medicine: The compound’s pharmacological properties, including anti-inflammatory and antimicrobial activities, are being explored for the development of new therapeutic agents. Its potential as an anticancer agent is also under investigation.

Industry: In the industrial sector, 7-(Benzyloxy)-5,6-dihydroxycoumarin is used in the development of fluorescent dyes and sensors. Its ability to fluoresce under UV light makes it valuable in analytical and diagnostic applications .

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-5,6-dihydroxycoumarin involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

    7-Hydroxycoumarin: Lacks the benzyloxy group but shares similar pharmacological properties.

    7-Methoxycoumarin: Contains a methoxy group instead of a benzyloxy group, resulting in different biological activities.

    6,7-Dihydroxycoumarin: Similar structure but without the benzyloxy group, leading to variations in reactivity and applications.

Uniqueness: 7-(Benzyloxy)-5,6-dihydroxycoumarin stands out due to the presence of both benzyloxy and dihydroxy groups, which enhance its biological activity and versatility in various applications. Its unique structure allows for targeted interactions with specific enzymes and receptors, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

68468-14-4

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

5,6-dihydroxy-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C16H12O5/c17-14-7-6-11-12(21-14)8-13(16(19)15(11)18)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2

InChI Key

JGOUVDVWCXVORI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C3C=CC(=O)OC3=C2)O)O

Origin of Product

United States

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